molecular formula C8H6Cl2N2O2 B8720151 3,5-Dichloro-6-cyclopropylpyrazine-2-carboxylic acid

3,5-Dichloro-6-cyclopropylpyrazine-2-carboxylic acid

Cat. No.: B8720151
M. Wt: 233.05 g/mol
InChI Key: VPCXHCPOIPONEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-6-cyclopropylpyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H6Cl2N2O2 and its molecular weight is 233.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6Cl2N2O2

Molecular Weight

233.05 g/mol

IUPAC Name

3,5-dichloro-6-cyclopropylpyrazine-2-carboxylic acid

InChI

InChI=1S/C8H6Cl2N2O2/c9-6-4(3-1-2-3)11-5(8(13)14)7(10)12-6/h3H,1-2H2,(H,13,14)

InChI Key

VPCXHCPOIPONEE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=C(C(=N2)C(=O)O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an argon atmosphere, to a mixture of tetrahydrofuran (6 mL) and diisopropylamine (258 μL) was added dropwise n-butyllithium (1.62 M n-hexane solution, 1.04 mL) under ice-cooling. After cooling to −100° C., a mixture of 3,5-dichloro-2-cyclopropylpyrazine (290 mg) and tetrahydrofuran (2 mL) was added dropwise thereto, followed by stirring for 10 minutes. The obtained reactant was added to dry ice (10 g) and tetrahydrofuran (5 mL), followed by stirring for 30 minutes in a water bath. To the reactant were added 1 M hydrochloric acid and a saturated aqueous ammonium chloride solution, followed by extraction with ethyl acetate. The organic phase was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to obtain 3,5-dichloro-6-cyclopropylpyrazine-2-carboxylic acid (350 mg) as an oily material.
Quantity
1.04 mL
Type
reactant
Reaction Step One
Quantity
290 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
258 μL
Type
reactant
Reaction Step Five
Quantity
6 mL
Type
solvent
Reaction Step Five

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